N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 3,4-dimethoxyphenethylamine moiety. Its structure includes a pyrazole ring substituted with ethoxy and ethyl groups at positions 3 and 1, respectively, and a carboxamide linker connecting to the dimethoxyphenethyl chain. Its synthesis likely involves amide coupling between a pyrazole-4-carboxylic acid derivative and 3,4-dimethoxyphenethylamine, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-5-21-12-14(18(20-21)25-6-2)17(22)19-10-9-13-7-8-15(23-3)16(11-13)24-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQKRBMBCPMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Biologically, the compound has shown promise in various assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Industrially, it is used in the development of new materials and chemical processes, contributing to advancements in various sectors.
Mechanism of Action
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Receptor Modulation: It can act on receptors involved in cell signaling, altering cellular responses.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a dimethoxyphenethylamine substituent.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Comparison: Rip-B lacks the pyrazole ring, instead incorporating a benzene ring. The absence of ethoxy and ethyl groups may result in lower lipophilicity compared to the target compound. Benzamide derivatives are often associated with metabolic stability, but the pyrazole in the target compound could introduce unique pharmacokinetic profiles.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : A quaternary ammonium salt with dual dimethoxyphenethyl groups and a carbamoylpropyl linker.
- Synthesis: Intermediate in isoquinoline alkaloid analog synthesis, characterized via single-crystal X-ray diffraction (R factor = 0.046) .
- Comparison :
- The target compound lacks the cationic ammonium center, which may reduce solubility in polar solvents.
- The pyrazole ring in the target compound could enhance π-π stacking interactions compared to the flexible carbamoylpropyl chain in this analog.
- Crystallographic data from this compound suggest that similar derivatives can form stable, well-defined structures, supporting structural verification of the target compound .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-3-carboxamide with chlorophenyl and pyridylmethyl substituents.
- Synthesis: No yield or melting point data provided, but structural features highlight chlorinated aromatic groups .
- Comparison :
- The target compound substitutes ethoxy and ethyl groups for chlorophenyl and pyridylmethyl groups, reducing electronegativity and possibly improving metabolic stability.
- Chlorophenyl groups enhance lipophilicity, whereas the dimethoxyphenethyl group in the target compound balances lipophilic and hydrophilic interactions.
Formoterol-Related Compounds (E, F, G)
- Structure : Include methoxy, hydroxy, and ethylamine substituents on phenyl and pyridine rings .
- Comparison: Formoterol analogs prioritize polar functional groups (e.g., hydroxy) for receptor binding, contrasting with the target compound’s ethoxy and methoxy groups.
Research Implications and Gaps
- Structural Insights : The pyrazole ring and ethoxy/ethyl groups in the target compound may optimize electronic and steric properties for target engagement, as inferred from analogs .
- Synthetic Feasibility : High-yield amide coupling methods (e.g., 80% for Rip-B) support efficient synthesis of the target compound .
- Pharmacological Data Gap: No direct activity data are available for the target compound; future studies should evaluate binding affinity, solubility, and metabolic stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological properties. The specific structure can be represented as follows:
Chemical Structure:
This compound exhibits various mechanisms that contribute to its biological activity:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of different cancer cell lines. Its mechanism involves targeting specific enzymes and proteins associated with cancer cell growth.
- Enzyme Inhibition : It may inhibit key enzymes such as histone deacetylases (HDAC), which are crucial in regulating gene expression related to cancer progression.
- Molecular Targeting : The compound likely interacts with various molecular targets involved in cancer cell signaling pathways, leading to reduced cell viability.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound.
| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast) | 15.5 | |
| Antiproliferative | HepG2 (Liver) | 12.8 | |
| Antiproliferative | A549 (Lung) | 18.0 |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The study reported an IC50 value of 15.5 µM, indicating potent antiproliferative effects.
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the compound's activity. It was found that this compound effectively inhibited HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
